Ac-WLA-AMC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WLA-AMC involves the coupling of N-acetyl-L-tryptophan, L-leucine, and N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alanine . The reaction typically employs standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ac-WLA-AMC primarily undergoes hydrolysis reactions catalyzed by the β5 subunit of the 20S proteasome . This hydrolysis results in the cleavage of the amide bond, releasing AMC .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (7.4) and temperature (37°C) . The presence of the 20S proteasome is essential for the reaction to proceed .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence with excitation and emission maxima at 351 nm and 430 nm, respectively .
Scientific Research Applications
Ac-WLA-AMC is extensively used in various scientific research fields:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ac-ANW-AMC: Another fluorogenic substrate for the proteasome, but with different peptide sequences.
Ac-Pal-AMC: A substrate with a different peptide sequence, used for similar applications.
Uniqueness
Ac-WLA-AMC is unique due to its specific peptide sequence, which provides high selectivity for the β5 subunit of the 20S proteasome . This selectivity makes it a valuable tool for studying proteasome function and screening potential inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methyl-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O6/c1-17(2)12-26(37-32(42)27(35-20(5)38)14-21-16-33-25-9-7-6-8-24(21)25)31(41)34-19(4)30(40)36-22-10-11-23-18(3)13-29(39)43-28(23)15-22/h6-11,13,15-17,19,26-27,33H,12,14H2,1-5H3,(H,34,41)(H,35,38)(H,36,40)(H,37,42)/t19-,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMRHCPKXLMIS-DOYMOWJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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